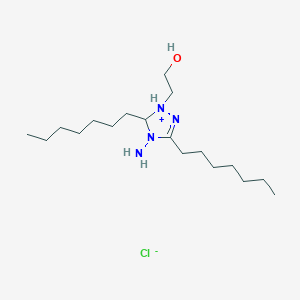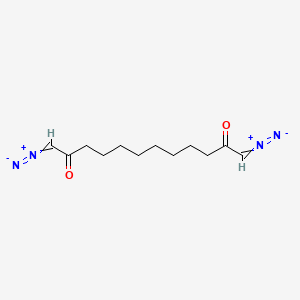
1,12-Bis(diazonio)dodeca-1,11-diene-2,11-bis(olate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,12-bis-diazo-dodecane-2,11-dione is an organic compound characterized by the presence of two diazo groups (-N=N-) attached to a dodecane backbone with ketone functionalities at the 2nd and 11th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-bis-diazo-dodecane-2,11-dione typically involves the reaction of 1,12-dodecanedione with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired diazo compound. The process involves the following steps:
Preparation of 1,12-dodecanedione: This can be synthesized through the oxidation of 1,12-dodecanediol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Diazotization: The 1,12-dodecanedione is then treated with diazomethane in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent decomposition of the diazo groups.
Industrial Production Methods
Industrial production of 1,12-bis-diazo-dodecane-2,11-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potential explosiveness of diazo compounds.
Chemical Reactions Analysis
Types of Reactions
1,12-bis-diazo-dodecane-2,11-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo groups into amines.
Substitution: The diazo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Formation of dodecanedione oxides.
Reduction: Formation of 1,12-diamino-dodecane-2,11-dione.
Substitution: Formation of various substituted dodecanedione derivatives.
Scientific Research Applications
1,12-bis-diazo-dodecane-2,11-dione has several applications in scientific research:
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,12-bis-diazo-dodecane-2,11-dione involves the reactivity of the diazo groups. These groups can participate in various chemical reactions, such as cycloadditions and insertions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Diazomethane (CH2N2): A simple diazo compound used in organic synthesis.
Ethyl diazoacetate (N2CHCOOEt): A diazo compound used in cyclopropanation reactions.
1,12-dibromododecane-2,11-dione: A related compound with bromine substituents instead of diazo groups.
Uniqueness
1,12-bis-diazo-dodecane-2,11-dione is unique due to its long dodecane backbone and the presence of two diazo groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
61621-64-5 |
|---|---|
Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
1,12-didiazododecane-2,11-dione |
InChI |
InChI=1S/C12H18N4O2/c13-15-9-11(17)7-5-3-1-2-4-6-8-12(18)10-16-14/h9-10H,1-8H2 |
InChI Key |
VHBLATWBDHHTHC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)C=[N+]=[N-])CCCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


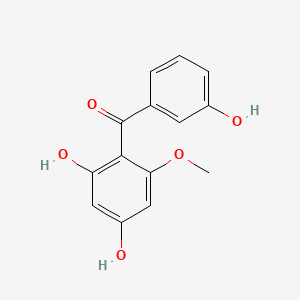
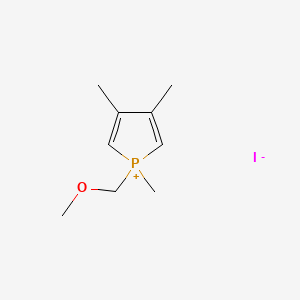
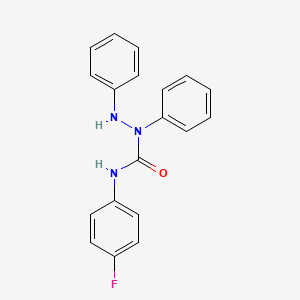
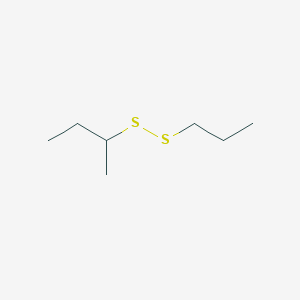
![2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14595049.png)
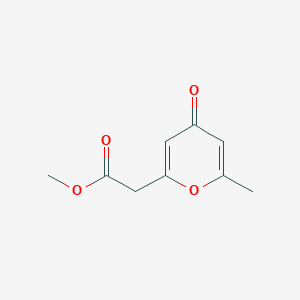
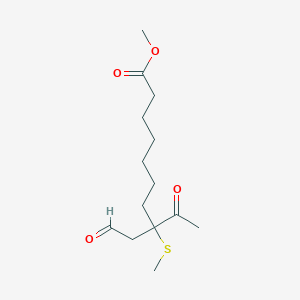
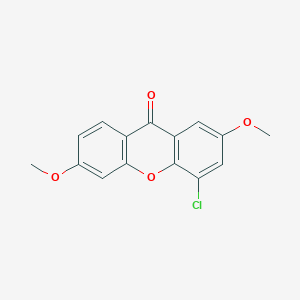
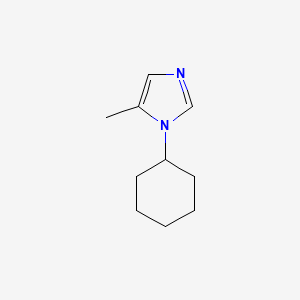
![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)
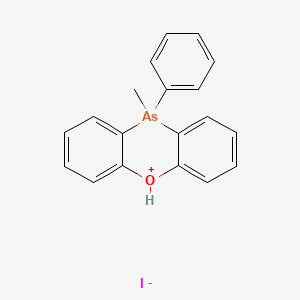
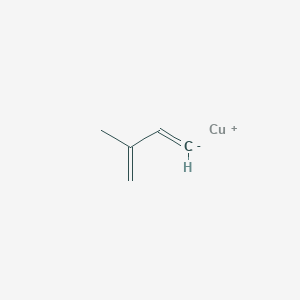
![1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene](/img/structure/B14595095.png)
